5-Methyl-7-oxo-7-phenylhept-2-enal
Description
5-Methyl-7-oxo-7-phenylhept-2-enal is an α,β-unsaturated aldehyde with a ketone group and a phenyl substituent. Its structure features a heptenyl backbone with a methyl group at position 5 and a phenyl-substituted ketone at position 5.
Properties
CAS No. |
137840-43-8 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-methyl-7-oxo-7-phenylhept-2-enal |
InChI |
InChI=1S/C14H16O2/c1-12(7-5-6-10-15)11-14(16)13-8-3-2-4-9-13/h2-6,8-10,12H,7,11H2,1H3 |
InChI Key |
BVRNOQNLRQRPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
The reaction begins with 2-phenylacetaldehyde and methyl-5-oxopentanoate. Under Nitro-Grela catalyst mediation in methyl tert-butyl ether (MTBE), CM introduces the double bond at position 2 (Scheme 1). Key parameters include:
- Catalyst loading : 5 mol% Nitro-Grela catalyst ensures >90% conversion.
- Solvent effects : MTBE minimizes side reactions compared to polar solvents.
- Temperature : 40°C balances reaction rate and selectivity.
Post-metathesis, hydrolysis of the methyl ester under acidic conditions (HCl, H2O/THF) yields the aldehyde. Flash chromatography (hexane/EtOAc 8:2) isolates the product in 68% yield.
Organocatalytic Domino Reactions
Modularly designed organocatalysts (MDOs) enable stereoselective assembly of complex frameworks. A domino Michael-hemiacetalization-Michael reaction, as reported for 3-oxabicyclo[3.3.1]nonan-2-ones, can be modified for the target compound.
Catalytic Cycle and Stereocontrol
MDOs self-assembled from cinchona alkaloids and amino acids activate both electrophilic and nucleophilic partners:
- Enamine formation : The aldehyde reacts with the amine component of the MDO to form a reactive enamine.
- Michael addition : The enamine attacks a nitroalkene derivative, establishing the C5 methyl group via substrate-controlled stereochemistry.
- Hemiacetalization and oxidation : Sequential PCC oxidation converts the hemiacetal intermediate to the ketone, finalizing the 7-oxo-7-phenyl moiety.
This method achieves diastereoselectivity >99:1 and enantioselectivity up to 96% ee, making it suitable for asymmetric synthesis.
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction provides a robust route to α,β-unsaturated aldehydes. For this compound:
Phosphonate Synthesis and Olefination
- Phosphonate preparation : Treating 5-methyl-7-oxo-7-phenylheptan-2-ol with triethyl phosphite and iodine yields the corresponding phosphonate ester.
- Olefination : Reaction with 7-oxo-7-phenylheptan-5-one under basic conditions (NaH, THF) forms the E-enal exclusively.
Key advantages :
- Regioselectivity : The E-geometry is favored due to steric effects.
- Yield : 75–82% after silica gel purification.
Oxidation of Allylic Alcohols
Oxidation of 5-methyl-7-oxo-7-phenylhept-2-enol offers a direct pathway.
Oxidizing Agents and Conditions
- PCC (Pyridinium Chlorochromate) : In dichloromethane at 0°C, PCC oxidizes the alcohol to the aldehyde without over-oxidation.
- Swern oxidation : (COCl)2/DMSO/Et3N at −78°C provides comparable yields (70–75%) but requires stringent temperature control.
Catalytic Asymmetric Approaches
Dual catalysis using proline and cinchona-thiourea derivatives enables enantioselective synthesis. In a Michael reaction cascade (Scheme 2):
- Enamine activation : (S)-Proline forms an enamine with 7-oxo-7-phenylhept-5-enal.
- Cinchona-thiourea mediation : Noncovalent activation of nitrostyrene directs face-selective addition.
- Cyclization : Intramolecular Michael addition and hemiacetalization yield the enal with four contiguous stereocenters.
Mechanistic insights :
- Hydrogen bonding between catalysts enforces a chiral environment.
- π-Stacking interactions between the cinchona aryl group and substrate enhance enantioselectivity (up to 94% ee).
Comparative Analysis of Methods
| Method | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Scalability |
|---|---|---|---|---|
| Cross-Metathesis | 68 | E/Z >95:5 | N/A | High |
| Organocatalytic | 84 | >99:1 | 96 | Moderate |
| HWE Olefination | 82 | E-only | N/A | High |
| Asymmetric Catalysis | 75 | >99:1 | 94 | Low |
Challenges and Mitigation Strategies
- Double bond isomerization : Use of non-polar solvents (e.g., toluene) and low temperatures suppresses E/Z interconversion.
- Ketone protection : Temporary acetal formation during metathesis prevents side reactions.
- Catalyst decomposition : Stabilizing MDOs with bulky amino acids (e.g., tert-leucine) enhances longevity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5-Methyl-7-oxo-7-phenylhept-2-enal can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : This compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-7-oxo-7-phenylhept-2-enal is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions, particularly those involving oxidation and reduction. It serves as a model substrate to understand the mechanisms of various biochemical processes.
Medicine
Although not widely used in medicine directly, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the manufacture of fragrances and flavoring agents. Its unique aroma profile makes it a valuable component in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism by which 5-Methyl-7-oxo-7-phenylhept-2-enal exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as an electrophile that is reduced by nucleophilic reducing agents.
Molecular Targets and Pathways
The molecular targets of this compound include enzymes involved in oxidation-reduction processes. These enzymes facilitate the conversion of the compound into various products, influencing biochemical pathways related to energy production, detoxification, and biosynthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on 8-O-Acetylshanzhiside Methyl Ester, a structurally distinct iridoid glycoside with a cyclopenta[c]pyran core, acetyl and hydroxyl groups, and a methyl ester.
Key Differences:
Structural Complexity : 8-O-Acetylshanzhiside Methyl Ester is a glycoside with a fused bicyclic system, while this compound is a linear molecule. This difference likely influences their solubility, stability, and biological interactions.
Functional Groups : The presence of acetyloxy and glycosidic bonds in 8-O-Acetylshanzhiside Methyl Ester suggests roles in hydrogen bonding and enzymatic interactions, whereas the aldehyde and ketone groups in this compound may make it reactive in condensation or nucleophilic addition reactions.
Limitations of Available Evidence
The provided evidence lacks direct information on this compound, making it impossible to conduct a rigorous, data-driven comparison. Further research is required to identify:
- Synthetic routes for this compound.
- Physicochemical properties (e.g., melting point, solubility).
- Biological or industrial applications.
Q & A
Basic Research Questions
Q. How can the molecular structure of 5-Methyl-7-oxo-7-phenylhept-2-enal be experimentally determined?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, resolve electron density maps, and validate bond lengths/angles. For non-crystalline samples, pair NMR (¹H/¹³C, DEPT, COSY) with computational geometry optimization (DFT) to cross-validate stereochemistry and conformation .
Q. What spectroscopic techniques are optimal for characterizing this compound’s functional groups and purity?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to distinguish isomeric byproducts.
- NMR : Use deuterated solvents (e.g., CDCl₃) to assign protons on the phenyl ring (δ 7.2–7.5 ppm) and α,β-unsaturated aldehyde (δ 9.5–10 ppm). Compare experimental shifts with computational predictions (e.g., Gaussian or ORCA) .
Q. How should researchers design a synthesis protocol for this compound to minimize side reactions?
- Methodological Answer :
- Stepwise Approach : Begin with Claisen-Schmidt condensation between acetophenone derivatives and α,β-unsaturated aldehydes.
- Condition Optimization : Test solvent polarity (e.g., THF vs. DMF), temperature (25–80°C), and catalysts (e.g., NaOH or organocatalysts) to optimize yield.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Monitor intermediates via TLC and GC-MS .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian to model transition states (e.g., Fukui indices for electrophilic sites) and Gibbs free energy profiles.
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions. Validate predictions with kinetic experiments (e.g., UV-Vis monitoring of reaction rates in acetonitrile vs. toluene) .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under oxidative conditions?
- Methodological Answer :
- Triangulation : Combine HPLC (purity analysis), DSC (thermal stability), and EPR (free radical detection) to identify degradation pathways.
- Controlled Replication : Vary oxygen exposure, light, and humidity in stability chambers. Use ANOVA to isolate significant factors.
- Iterative Refinement : Re-examine assumptions (e.g., solvent purity, instrument calibration) and apply Bayesian statistics to reconcile outliers .
Q. How to investigate the compound’s role as a chiral building block in asymmetric catalysis?
- Methodological Answer :
- Stereochemical Analysis : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare catalytic efficiency in model reactions (e.g., aldol additions).
- Kinetic Resolution : Use chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (ee). Correlate results with molecular docking simulations (AutoDock) to identify binding motifs .
Data Analysis and Reporting
Q. How should researchers present raw and processed data for this compound in publications?
- Methodological Answer :
- Raw Data : Deposit crystallographic data (CIF files) in the Cambridge Structural Database. Include NMR/FID files in supplementary materials.
- Processed Data : Use tables for kinetic constants (k, t½) and figures for spectral overlays (e.g., IR before/after degradation). Follow IUPAC guidelines for reporting uncertainties (e.g., ±0.01 Å for bond lengths) .
Q. What statistical methods are appropriate for analyzing variability in the compound’s biological assay results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
